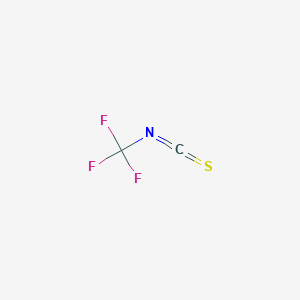

Trifluoro(isothiocyanato)methane

Description

Significance of Fluorinated Isothiocyanates in Contemporary Organic Chemistry

Isothiocyanates (R-N=C=S) are a class of organosulfur compounds recognized for their high reactivity and versatile applications. ontosight.ai The isothiocyanate group is a powerful electrophile, making it highly susceptible to nucleophilic attack. This reactivity is the basis for its widespread use in the synthesis of a diverse range of compounds, including thioureas and various heterocycles like thiazoles, which are valuable in materials science and pharmaceutical development. ontosight.ai

The introduction of a fluorine-containing group, such as a trifluoromethyl (-CF3) group, to an isothiocyanate scaffold dramatically enhances its chemical properties. The trifluoromethyl group is strongly electron-withdrawing, which further increases the electrophilic nature of the isothiocyanate carbon, making the molecule more reactive. innospk.com Furthermore, the -CF3 group can significantly alter the physical properties of a molecule, often increasing its lipophilicity (ability to dissolve in fats and oils) and metabolic stability. ontosight.ai These are highly desirable traits in drug design, as they can improve a drug candidate's absorption and prolong its activity in the body.

Fluorinated isothiocyanates, particularly aryl isothiocyanates bearing a trifluoromethyl group, serve as crucial intermediates in the production of pharmaceuticals, agrochemicals, and dyes. ontosight.aichemrxiv.org They are also employed in chemical biology as probes for studying biological processes and for protein modification, where the isothiocyanate group can readily react with amine groups on proteins for labeling and analysis. ontosight.ai

Evolution of Research on Trifluoromethylated Chemical Building Blocks

The trifluoromethyl group is a key structural motif in a vast number of pharmaceuticals, agrochemicals, and advanced materials. Its incorporation can lead to profound changes in a molecule's biological activity and physical properties. Consequently, the development of reagents and methods for introducing the -CF3 group—a process known as trifluoromethylation—has been a major focus of chemical research.

Historically, the direct introduction of a trifluoromethyl group was a significant challenge. Early methods often required harsh reaction conditions and used reagents that were difficult to handle. A major breakthrough came with the development of shelf-stable, electrophilic trifluoromethylating reagents. These reagents, often sulfonium (B1226848) or iodonium (B1229267) salts, are designed to deliver a "CF3+" equivalent to a target molecule. The pioneering work of scientists like Yagupolskii, Umemoto, Togni, and Shibata has led to a range of effective and often commercially available reagents that have made trifluoromethylation a more accessible transformation for chemists.

The research has evolved to create a wide array of trifluoromethylated building blocks, which are pre-functionalized molecules that can be readily incorporated into larger structures. Beyond trifluoromethylation reagents, researchers have developed versatile building blocks like trifluoromethylnitrones for synthesizing complex heterocyclic compounds. chemrxiv.org The development of methods for preparing compounds like 4-isothiocyanato-2-(trifluoromethyl)benzonitrile, a key intermediate for anticancer drugs, showcases the sophisticated and targeted nature of modern building block synthesis. rsc.org This evolution from simple fluorination reactions to the strategic design of complex, trifluoromethylated synthons has been crucial for innovation in drug discovery and materials science.

Challenges and Opportunities in CF3NCS-Related Chemistry

Despite the significant progress, challenges remain in the chemistry of fluorinated compounds. The synthesis of highly reactive and potentially gaseous reagents like CF3NCS requires specialized handling procedures and equipment. The scalability of many fluorination and trifluoromethylation reactions can be an obstacle, hindering their application in industrial processes. Furthermore, there is growing environmental scrutiny of fluorinated compounds, as some have been identified as potent greenhouse gases.

However, these challenges create significant opportunities for innovation. There is a strong drive to develop more sustainable and efficient synthetic methods. For instance, the use of continuous flow chemistry, as demonstrated in patents for related compounds, offers a promising approach to improve reaction control, enhance safety, and increase yield for the synthesis of fluorinated intermediates. rsc.org Such technology could be pivotal for the potential production and use of CF3NCS.

The scarcity of experimental data on Trifluoro(isothiocyanato)methane itself highlights a clear research opportunity. Investigating the fundamental properties and reactivity of this simple molecule could unlock new reaction pathways and applications. Gas-phase studies, such as electron diffraction or microwave spectroscopy, would be invaluable for determining its precise molecular structure, which governs its reactivity. umanitoba.cawikipedia.org The exploration of CF3NCS and other simple fluorinated building blocks could lead to the discovery of novel reagents and transformations, further expanding the synthetic chemist's toolbox and paving the way for the next generation of advanced materials and pharmaceuticals.

Data Tables of Representative Fluorinated Isothiocyanates

As specific experimental data for this compound (CF3NCS) is not widely available, the following tables provide properties for well-documented aryl isothiocyanates containing trifluoromethyl groups, which serve as important reference compounds in this class.

| Property | 2-(Trifluoromethyl)phenyl isothiocyanate | 3-(Trifluoromethyl)phenyl isothiocyanate sigmaaldrich.com | 4-(Trifluoromethyl)phenyl isothiocyanate sigmaaldrich.com |

|---|---|---|---|

| Molecular Formula | C₈H₄F₃NS | C₈H₄F₃NS | C₈H₄F₃NS |

| Molecular Weight | 203.18 g/mol | 203.18 g/mol | 203.18 g/mol |

| Appearance | Pale yellow liquid innospk.com | Liquid sigmaaldrich.com | Solid sigmaaldrich.com |

| Boiling Point | 239.8 °C innospk.com | 206-208 °C sigmaaldrich.com | 81 °C at 11 mmHg sigmaaldrich.com |

| Melting Point | N/A | N/A | 39-43 °C sigmaaldrich.com |

| Density | 1.3 g/cm³ innospk.com | 1.335 g/mL at 25 °C sigmaaldrich.com | N/A |

| Refractive Index | N/A | n20/D 1.5547 sigmaaldrich.com | N/A |

| CAS Number | 1743-86-8 innospk.com | 1840-19-3 sigmaaldrich.com | 1645-65-4 sigmaaldrich.com |

| Property | Value |

|---|---|

| Molecular Formula | C₉H₃F₆NS |

| Molecular Weight | 271.18 g/mol |

| Boiling Point | 63 °C at 1.5 mmHg |

| Density | 1.485 g/mL at 25 °C |

| Refractive Index | n20/D 1.5 |

| CAS Number | 23165-29-9 |

Structure

3D Structure

Properties

CAS No. |

1656-56-0 |

|---|---|

Molecular Formula |

C2F3NS |

Molecular Weight |

127.09 g/mol |

IUPAC Name |

trifluoro(isothiocyanato)methane |

InChI |

InChI=1S/C2F3NS/c3-2(4,5)6-1-7 |

InChI Key |

OPXXQRJHOXRPSF-UHFFFAOYSA-N |

Canonical SMILES |

C(=NC(F)(F)F)=S |

Origin of Product |

United States |

Synthetic Methodologies for Trifluoro Isothiocyanato Methane and Its Derivatives

Direct Synthesis Approaches to CF3NCS

Direct methods for synthesizing the parent compound, trifluoro(isothiocyanato)methane (CF3NCS), have been explored through photochemical and fluorination strategies.

A notable direct route to CF3NCS involves the photochemical decomposition of trifluoroacetyl isothiocyanate (CF3C(O)NCS). In studies where trifluoroacetyl isothiocyanate vapor is isolated in a solid argon matrix at low temperatures (15 K), irradiation with broad-band UV-vis light (200 ≤ λ ≤ 800 nm) induces photolysis. researchgate.netresearchgate.net This process results in the cleavage of the carbonyl group, yielding this compound (CF3NCS) and carbon monoxide (CO) as the primary products. researchgate.netresearchgate.net The identification of the products is confirmed through infrared (IR) spectroscopy by comparing the observed spectra with known literature values. researchgate.netresearchgate.net

Desulfurizative-fluorination represents another key strategy for synthesizing N-trifluoromethyl compounds from isothiocyanate precursors. This method effectively transforms the isothiocyanate group (-NCS) into an N-trifluoromethyl (N-CF3) group. One approach involves the use of silver fluoride (B91410) (AgF) as the fluorinating agent. chinesechemsoc.org Isothiocyanates can be effectively converted into N-CF3 entities through this desulfurizative-fluorination process with AgF. chinesechemsoc.org

A related strategy involves the reaction of amines with a trifluoromethylthiolate source to produce a thiocarbamoyl fluoride intermediate. This intermediate subsequently undergoes desulfurizative-fluorination with a reagent like AgF to form the final N-CF3 product. chinesechemsoc.org More recently, a general method has been developed for the synthesis of N(CF3)(CF2H) amines, which relies on an operationally simple desulfurization-fluorination of N-CF3 thioformamides, noted for its broad functional group tolerance. nih.gov

Preparation of Trifluoromethylated Aryl and Alkyl Isothiocyanates

The synthesis of more complex aryl and alkyl isothiocyanates bearing a trifluoromethyl group often starts from corresponding primary amines or employs specialized catalytic systems.

The conversion of primary amines to isothiocyanates is a fundamental transformation in organic synthesis. Several methods are available, each with specific advantages and limitations.

Thiophosgene (B130339): A classic method involves reacting a primary amine with thiophosgene (CSCl2) to yield the corresponding isothiocyanate. researchgate.netgoogle.com However, this method requires the use of the highly toxic and volatile thiophosgene. google.com

Carbon Disulfide: Primary amines can react with carbon disulfide (CS2) in the presence of ammonium (B1175870) hydroxide (B78521) to form an ammonium dithiocarbamate (B8719985) salt. This intermediate can then be treated with a heavy metal salt, such as a lead or mercuric salt, to induce elimination and form the isothiocyanate. google.com

Thiocarbamoyl Halides: A more general, single-step process involves reacting a primary amine, particularly weakly basic aryl amines, with an N,N-dialkylthiocarbamoyl halide, such as N,N-diethylthiocarbamoyl chloride. The reaction is typically heated to reflux in a solvent like benzene (B151609) or toluene. google.com

Modern Reagent Systems: More recent methods provide alternatives to toxic reagents. One such protocol uses trimethyl(trifluoromethyl)silane (CF3SiMe3), elemental sulfur, and potassium fluoride (KF) to react with primary amines at room temperature, affording isothiocyanates in moderate to excellent yields with broad substrate scope. nih.gov

| Reagent/Method | Starting Material | Key Features |

| Thiophosgene | Primary Amine | Effective but uses toxic and volatile reagent. google.com |

| Carbon Disulfide / Metal Salt | Primary Amine | Multi-step process; forms dithiocarbamate intermediate. google.com |

| N,N-Dialkylthiocarbamoyl Halide | Primary Amine | Single-step process, good for weakly basic amines. google.com |

| CF3SiMe3 / S8 / KF | Primary Amine | Room temperature reaction, good functional group tolerance. nih.gov |

Metal-mediated and catalytic reactions offer powerful and often more efficient pathways to trifluoromethylated compounds.

Copper-Mediation: Copper-mediated trifluoromethylation has been successfully applied to the synthesis of trifluoromethylated nucleosides. This approach allows for the site-selective addition of a trifluoromethyl group onto a nucleobase. nih.gov

Palladium Catalysis: Palladium nanoparticles embedded in cross-linked β-cyclodextrin have been used as a robust heterogeneous catalyst for C-H arylation reactions, demonstrating the utility of metal catalysis in functionalizing heterocyclic compounds, a strategy applicable to complex isothiocyanate synthesis. frontiersin.org

General Metal-Mediated Trifluoromethylation: The direct trifluoromethylation of nitrogen atoms has been pursued using metal-mediated or catalyzed approaches employing reagents like the Ruppert-Prakash reagent (TMSCF3). chinesechemsoc.org These methods, however, can sometimes be limited by the need for pre-functionalized amines or harsh reaction conditions. chinesechemsoc.org

Microwave-assisted synthesis has emerged as a green and efficient technique in organic chemistry, significantly reducing reaction times and often improving yields. nih.govmdpi.com

This technology has been applied to various synthetic procedures relevant to the formation of isothiocyanate precursors and related heterocyclic systems. For example, microwave irradiation has been used for the synthesis of 1,2,4-triazole (B32235) derivatives, demonstrating its ability to shorten reaction times from hours to minutes. nih.gov In the realm of materials science, the synthesis of Covalent Organic Frameworks (COFs) has been accelerated from days to hours using microwave-assisted methods, yielding materials with high crystallinity and surface area. mdpi.com Similarly, metal-catalyzed reactions, such as the C-H arylation of thiophenes, are significantly promoted by microwave heating compared to conventional methods. frontiersin.org Microwave irradiation has also proven effective in one-pot multicomponent reactions for synthesizing thiophene (B33073) derivatives, highlighting its advantages of high yields, broad substrate scope, and short reaction times. eurekaselect.com A microwave-assisted, copper-mediated protocol has also been developed for the trifluoromethylation of pyrimidine (B1678525) nucleosides, showcasing a late-stage modification technique. nih.gov The primary advantage of microwave assistance lies in its rapid, volumetric dielectric heating, which leads to faster and more efficient chemical transformations. frontiersin.org

Reactivity and Mechanistic Investigations of Trifluoro Isothiocyanato Methane

Nucleophilic Reactivity at the Isothiocyanate Functional Group

The isothiocyanate group (–N=C=S) is inherently electrophilic at the central carbon atom, a characteristic that is significantly amplified in trifluoro(isothiocyanato)methane due to the strong electron-withdrawing nature of the trifluoromethyl (CF₃) group. This heightened electrophilicity makes the carbon atom a prime target for a variety of nucleophiles.

The reaction of isothiocyanates with primary amines is a well-established method for the synthesis of thioureas. prepchem.comsigmaaldrich.comyoutube.com In the case of this compound, the reaction with a primary amine (R-NH₂) proceeds via the nucleophilic attack of the amine's nitrogen atom on the electrophilic carbon of the isothiocyanate group. This initial addition is followed by proton transfer to yield the corresponding N-trifluoromethyl-N'-alkyl/aryl thiourea (B124793). The strong electron-withdrawing effect of the CF₃ group enhances the reaction rate compared to non-fluorinated analogues.

Similarly, reactions with other nucleophiles such as alcohols and thiols can occur. The reaction with alcohols typically requires a catalyst or more forcing conditions to form thiocarbamates, while reactions with the more nucleophilic thiols readily produce dithiocarbamates. The general mechanism involves the attack of the nucleophile on the central carbon of the NCS group.

Recent studies have also explored the reactivity of isothiocyanates with fluoride (B91410) ions. acs.org The carbon atom in the R–N=C=S functional group is electrophilic, allowing for nucleophilic substitution reactions with fluoride anions (F⁻) to form a C–F bond. acs.org This reactivity is particularly relevant in contexts where this compound might encounter fluoride sources.

Cycloaddition Reactions Involving Trifluoromethylated Isothiocyanates

Cycloaddition reactions are powerful tools in organic synthesis for the construction of cyclic compounds. wikipedia.orgmasterorganicchemistry.comlibretexts.org Isothiocyanates can participate as dienophiles or dipolarophiles in these reactions, and the presence of a trifluoromethyl group can significantly influence their reactivity and selectivity.

One of the most well-known cycloaddition reactions is the [4+2] Diels-Alder reaction, which involves a conjugated diene and a dienophile to form a six-membered ring. wikipedia.orgmasterorganicchemistry.comlibretexts.orgyoutube.com this compound, with its electron-deficient C=S double bond, can act as a dienophile. The electron-withdrawing CF₃ group enhances the dienophilic character of the isothiocyanate, making it more reactive towards electron-rich dienes. msu.edu The reaction proceeds in a concerted fashion, leading to the formation of a six-membered heterocyclic ring containing a nitrogen and a sulfur atom.

Another important class of cycloadditions are [3+2] or 1,3-dipolar cycloadditions, which involve a 1,3-dipole and a dipolarophile to form a five-membered ring. nih.gov While direct examples with this compound as the dipolarophile are not extensively documented in readily available literature, the principles of this reaction type are applicable. For instance, trifluoromethylated alkenes have been shown to react with 1,3-dipoles like 2,2,2-trifluorodiazoethane. nih.gov It is conceivable that this compound could react with various 1,3-dipoles, such as nitrile oxides or azides, to afford five-membered trifluoromethylated heterocycles. beilstein-journals.org The regioselectivity of such reactions would be governed by the electronic and steric properties of both the dipole and the dipolarophile.

Radical Pathways and Trifluoromethyl Radical Generation

The trifluoromethyl radical (•CF₃) is a key intermediate in many trifluoromethylation reactions due to its unique reactivity. researchgate.net While various precursors are known to generate the •CF₃ radical, the potential for this compound to serve as a source for this radical species is an area of interest.

The generation of radicals from isothiocyanates can be initiated through photolysis or thermolysis. For this compound, cleavage of the C-S or N-C bond could potentially lead to the formation of the trifluoromethyl radical. However, detailed studies on the direct generation of •CF₃ from CF₃NCS are not widely reported.

More commonly, trifluoromethyl radicals are generated from other sources and then react with various substrates. rsc.orgrsc.org For example, visible-light photoredox catalysis has been employed to generate α-aminoalkyl radicals from tertiary amines, which then undergo nucleophilic radical addition to isothiocyanates to form α-amino thioamides. organic-chemistry.org This demonstrates that the isothiocyanate group is reactive towards radical species.

The general strategies for generating the trifluoromethyl radical often involve the single electron reduction of electrophilic trifluoromethylation reagents or the chemical oxidation of nucleophilic trifluoromethylation sources. researchgate.net

Transformations Leading to N-Trifluoromethylated Compounds

N-Trifluoromethylated (N-CF₃) compounds are of significant interest in medicinal and agricultural chemistry due to the unique properties imparted by the N-CF₃ group. This compound serves as a valuable precursor for the synthesis of these important molecules.

A notable transformation is the one-pot synthesis of N-trifluoromethyl amides from isothiocyanates. This process involves the reaction of an isothiocyanate with a carboxylic acid derivative in the presence of a fluoride source, such as silver fluoride (AgF). The isothiocyanate is desulfurized by AgF, and the resulting intermediate is then acylated to yield the N-trifluoromethyl amide. youtube.com

Similarly, isothiocyanates can be converted into N-trifluoromethyl carbamates. These transformations highlight the utility of the isothiocyanate group as a handle for introducing the N-CF₃ moiety. The strong electron-withdrawing nature of the trifluoromethyl group in the starting material, this compound, can influence the reaction conditions required for these transformations.

The synthesis of N-trifluoromethyl compounds often circumvents the direct use of the unstable trifluoromethylamine (CF₃NH₂). Isothiocyanates provide a stable and reactive platform to access this valuable functional group.

Conformational Analysis and Isomerization Studies

The conformational preferences and potential for isomerization of this compound are dictated by the interplay of steric and electronic effects around the C-N and N=C=S linkages.

The rotation around the C-N bond in this compound is a key conformational feature. The barrier to rotation around the C-N bond in related compounds like carbamates and dithiocarbamates has been studied computationally. researchgate.net Delocalization of the nitrogen lone pair over the π-system of the isothiocyanate group can lead to a partial double-bond character in the C-N bond, resulting in a higher rotational barrier compared to simple amines. researchgate.net The presence of the bulky and electron-withdrawing CF₃ group would further influence this rotational barrier.

Another important aspect is the potential for isomerization of this compound to its thiocyanate (B1210189) isomer, trifluoromethyl thiocyanate (CF₃SCN). The isomerization of alkyl thiocyanates to isothiocyanates is a known process, often favored at elevated temperatures, with the isothiocyanate being the thermodynamically more stable isomer in many cases. rsc.orgacs.org The equilibrium between CF₃NCS and CF₃SCN would depend on their relative thermodynamic stabilities, which are influenced by the electronic properties of the trifluoromethyl group.

The table below summarizes the key reactive transformations of this compound discussed in this article.

| Section | Reactant | Reagent/Condition | Product Type |

| 3.1 | This compound | Primary Amine | N-Trifluoromethyl Thiourea |

| 3.1 | This compound | Alcohol | N-Trifluoromethyl Thiocarbamate |

| 3.1 | This compound | Thiol | N-Trifluoromethyl Dithiocarbamate (B8719985) |

| 3.2 | This compound | Conjugated Diene | Six-membered Heterocycle |

| 3.2 | This compound | 1,3-Dipole | Five-membered Heterocycle |

| 3.4 | This compound | Carboxylic Acid Derivative / AgF | N-Trifluoromethyl Amide |

Advanced Applications of Trifluoro Isothiocyanato Methane in Organic Synthesis

Strategic Trifluoromethylation of Organic Molecules

The trifluoromethyl group can significantly alter the physicochemical properties of a molecule, such as its lipophilicity, metabolic stability, and binding affinity. CF3NCS provides a direct and efficient means for the strategic incorporation of this important functional group.

Synthesis of N-Trifluoromethyl Amines

The synthesis of N-trifluoromethyl (N-CF3) amines is a key application of CF3NCS. These compounds are valuable building blocks in the development of pharmaceuticals and agrochemicals. mdpi.com One prominent method involves the reaction of isothiocyanates with silver fluoride (B91410) (AgF) to generate a reactive intermediate that can then be trapped by various nucleophiles. escholarship.org This approach has been successfully applied to the synthesis of complex N-CF3 amides, including derivatives of melatonin (B1676174) and the antiarrhythmic agent flecainide. escholarship.org

Another strategy for accessing α-trifluoromethyl amines involves the use of trifluoromethyl N,N-aminals, which can be synthesized from nitrogen-containing heterocycles. researchgate.net These aminals serve as precursors to trifluoromethyl iminium intermediates, which can then be trapped by a variety of nucleophiles to afford diverse α-trifluoromethyl amino derivatives. researchgate.net

Introduction of Trifluoromethyl Groups into Complex Architectures

The introduction of trifluoromethyl groups into complex molecular scaffolds is crucial for modifying the properties of natural products and other biologically active molecules. researchgate.net CF3NCS and related trifluoromethylating agents have been instrumental in this regard. For instance, the trifluoromethyl group has been shown to direct the regioselective Larock indole (B1671886) synthesis from unsymmetric 2-CF3-1,3-enynes, providing a pathway to 3,4-functionalized 2-CF3-indoles. nih.govresearchgate.net This highlights the ability of the CF3 group to control the outcome of complex chemical transformations.

Furthermore, methods for the trifluoromethylation of alkenes have been developed, offering a direct route to CF3-containing alkanes. organic-chemistry.org These reactions often proceed via radical intermediates and can be catalyzed by transition metals like copper. organic-chemistry.orgresearchgate.net Such methodologies are valuable for the late-stage functionalization of complex molecules, allowing for the rapid generation of analog libraries for structure-activity relationship studies.

Catalytic and Stereoselective Synthesis

The development of catalytic and stereoselective methods for the application of CF3NCS is a significant area of research. While the direct stereoselective functionalization of CF3NCS itself is less common, the trifluoromethyl group it installs can play a crucial role in directing subsequent stereoselective transformations.

For example, chiral 2-trifluoromethyl-1,3-oxazolidines, which can be derived from trifluoromethylated precursors, have been used in diastereoselective reactions with various silylated nucleophiles under Lewis acid activation. This provides a route to enantiomerically enriched trifluoromethylated homoallylic and propargylic amines, α-amino nitriles, β-aminoketones, and β-aminoesters. researchgate.net

The field of catalytic trifluoromethylation is rapidly advancing, with a focus on developing methods that are both efficient and environmentally benign. Metal-organic frameworks (MOFs) have been explored as catalysts for selective oxidation reactions, and similar principles could be applied to catalytic reactions involving CF3NCS. berkeley.edu

Heterocyclic Compound Synthesis via CF3NCS Reactions

Heterocyclic compounds are ubiquitous in medicinal chemistry and materials science. CF3NCS serves as a versatile building block for the synthesis of various trifluoromethylated heterocycles.

Formation of N-Trifluoromethyl Indoles and Related Azoles

The synthesis of N-trifluoromethyl indoles is a notable application of CF3NCS chemistry. One approach involves the reaction of trifluoromethylated ortho-nitrostyrenes, which can be prepared from ortho-nitrobenzaldehydes. mdpi.com These styrenes react with amines to form α-CF3-β-(2-nitroaryl) enamines, which upon reduction and intramolecular cyclization, yield 2-CF3-indoles. mdpi.com

Another strategy utilizes trifluoromethyl imidoyl sulfoxonium ylides (TFISYs) in reactions with N-phenylpyridin-2-amines. rsc.org Depending on the reaction conditions (anaerobic or aerobic), this method can selectively produce either 2-CF3-indoles or 2-CF3-indolin-3-ones. rsc.org The N-CF3 motif has been shown to increase lipophilicity and metabolic stability in azole-containing compounds. mdpi.com

Synthesis of Thiazole (B1198619) and Thiadiazole Derivatives

CF3NCS is a key reagent in the synthesis of trifluoromethylated thiazole and thiadiazole derivatives, which are classes of heterocyclic compounds with diverse biological activities. nih.govnih.gov20.198.91

The Hantzsch synthesis is a classical and widely used method for constructing the thiazole ring. nih.gov This involves the cyclization of α-halocarbonyl compounds with thioamides, thioureas, or related N-C-S containing fragments. nih.govresearchgate.net By employing trifluoromethylated starting materials, a variety of thiazole derivatives with CF3 substituents can be accessed. iaea.orgmdpi.com

Similarly, 1,3,4-thiadiazoles can be synthesized from isothiocyanates. sbq.org.br A common method involves the reaction of acylhydrazides with isothiocyanates to form thiosemicarbazide (B42300) intermediates, which then cyclize to the thiadiazole ring. sbq.org.brmdpi.com This approach has been utilized in one-pot syntheses to generate 2-substituted-1,3,4-thiadiazoles in good yields. sbq.org.br

Ring Closure and Rearrangement Reactions

There is no published data on the participation of Trifluoro(isothiocyanato)methane in intramolecular cyclization or rearrangement reactions.

Multicomponent Reactions and Combinatorial Approaches

No literature exists detailing the use of this compound as a component in multicomponent reactions or its application in combinatorial chemistry for the generation of compound libraries.

Spectroscopic Characterization and Analytical Methodologies for Cf3ncs Research

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both Fourier-transform infrared (FT-IR) and Raman techniques, is fundamental for identifying the functional groups within the CF3NCS molecule. epequip.comthermofisher.comsurfacesciencewestern.comyoutube.com These complementary methods probe the vibrational modes of molecular bonds. thermofisher.comyoutube.com FT-IR spectroscopy measures the absorption of infrared radiation, which induces changes in the dipole moment of the molecule, making it particularly sensitive to polar bonds and hetero-nuclear functional groups. surfacesciencewestern.comyoutube.com In contrast, Raman spectroscopy measures the inelastic scattering of monochromatic light, providing information on vibrations that cause a change in the polarizability of the molecule, and is thus effective for analyzing homo-nuclear and non-polar bonds. thermofisher.comsurfacesciencewestern.com

For CF3NCS, the characteristic vibrational frequencies associated with the trifluoromethyl (CF3) and isothiocyanate (-NCS) groups are of primary interest. The strong C-F stretching vibrations in the CF3 group are expected to produce intense absorption bands in the FT-IR spectrum. The asymmetric and symmetric stretching modes of the -NCS group also give rise to distinct peaks.

A study on methane's vibrational spectrum, which has nine vibrational degrees of freedom, provides a foundational understanding of how complex spectra can be interpreted. youtube.com Though CF3NCS is more complex, the principles of identifying fundamental vibrations, overtones, and combination bands remain the same. The analysis of methane's Raman spectrum in the Pentad region, which contains information about both vibrational and rotational temperatures, further highlights the detailed information that can be extracted from these techniques. core.ac.uk

The following table summarizes the expected vibrational modes for CF3NCS based on the analysis of related compounds and functional groups.

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Spectroscopic Technique |

| CF₃ | Symmetric Stretch | ~1100 - 1200 | FT-IR, Raman |

| CF₃ | Asymmetric Stretch | ~1200 - 1300 | FT-IR, Raman |

| CF₃ | Bending (Scissoring/Rocking) | ~500 - 700 | FT-IR, Raman |

| -N=C=S | Asymmetric Stretch | ~2000 - 2200 | FT-IR, Raman |

| -N=C=S | Symmetric Stretch | ~900 - 1100 | Raman |

| -N=C=S | Bending | ~450 - 550 | FT-IR, Raman |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of CF3NCS, providing detailed information about the chemical environment of the carbon and fluorine nuclei. organicchemistrydata.orgmsu.edujackwestin.com

¹³C NMR Spectroscopy: In ¹³C NMR, the chemical shift of a carbon nucleus is influenced by its hybridization and the electronegativity of neighboring atoms. libretexts.org The carbon atom in the isothiocyanate group (-NCS) of CF3NCS is expected to have a characteristic chemical shift. However, studies on other isothiocyanates have shown that the signal for the ITC carbon can be significantly broadened, sometimes to the point of being "nearly silent," due to the structural flexibility of the molecule. glaserchemgroup.com This phenomenon is attributed to the variable N-hybridization and NCS bending. glaserchemgroup.com The trifluoromethyl (CF3) carbon will also exhibit a distinct chemical shift, which is typically split into a quartet due to coupling with the three fluorine atoms. The resonance frequencies for ¹³C nuclei are generally lower than for protons in the same magnetic field. libretexts.org

¹⁹F NMR Spectroscopy: ¹⁹F NMR is particularly powerful for studying fluorinated compounds like CF3NCS due to the high sensitivity and natural abundance of the ¹⁹F nucleus. nih.gov The chemical shifts in ¹⁹F NMR are highly sensitive to the local electronic environment. nih.gov For CF3NCS, a single resonance is expected for the three equivalent fluorine atoms of the CF3 group. The precise chemical shift and any observed coupling constants with other nuclei, such as ¹³C, can confirm the structure and provide insights into the electronic properties of the molecule. The analysis of ¹⁹F NMR spectra, including techniques like Gauge-Independent Atomic Orbital (GIAO) calculations, can aid in the assignment of chemical shifts and the identification of diastereotopic signals in chiral environments. semanticscholar.orgworktribe.com

| Nucleus | Expected Chemical Shift Range (ppm) | Expected Multiplicity | Coupling Partner |

| ¹³C (-NC S) | 120 - 140 | Singlet (potentially broad) | - |

| ¹³C (C F₃) | 115 - 135 | Quartet | ¹⁹F |

| ¹⁹F (F ₃C-) | -60 to -80 (relative to CCl₃F) | Singlet | - |

Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Properties

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule by measuring its absorbance of UV or visible light. nist.gov This technique provides insights into the electronic structure and properties of CF3NCS. nist.gov The absorption of photons in this energy range promotes electrons from lower energy molecular orbitals to higher energy ones.

For CF3NCS, electronic transitions are expected to involve the π electrons of the isothiocyanate group (-N=C=S) and the non-bonding electrons on the nitrogen and sulfur atoms. The presence of the electron-withdrawing trifluoromethyl (CF3) group can influence the energy of these transitions, potentially causing a shift in the absorption maxima compared to other isothiocyanates.

Mass Spectrometry (GC-MS) in Reaction Monitoring and Product Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. nih.govnih.govacademicjournals.orgscispace.com This methodology is crucial for monitoring the progress of reactions involving CF3NCS and for analyzing the resulting products. rsc.org

In a typical GC-MS analysis, a sample mixture is first injected into the gas chromatograph, where its components are separated based on their volatility and interaction with the stationary phase of the GC column. youtube.com As each separated component elutes from the column, it enters the mass spectrometer. The mass spectrometer then ionizes the molecules, typically through electron ionization (EI), and separates the resulting ions based on their mass-to-charge ratio (m/z). nist.gov The resulting mass spectrum serves as a molecular fingerprint, allowing for the identification of the compound by comparing it to a library of known spectra. nih.gov

For CF3NCS, GC-MS can be used to:

Monitor reaction progress: By taking aliquots from a reaction mixture at different time points and analyzing them by GC-MS, one can track the consumption of CF3NCS and the formation of products.

Identify reaction products: The mass spectra of the separated components can be used to elucidate the structures of new compounds formed in a reaction. The fragmentation pattern of CF3NCS and its derivatives provides valuable structural information.

Assess sample purity: GC-MS can be used to determine the purity of a sample of CF3NCS and to identify any impurities present.

The NIST WebBook contains the mass spectrum of methyl isothiocyanate, which can provide clues to the expected fragmentation pattern of CF3NCS. nist.govnist.gov

High-Resolution Spectroscopic Techniques for Gas-Phase Studies

High-resolution spectroscopic techniques are essential for detailed investigations of the structure and dynamics of CF3NCS in the gas phase. researchgate.netresearchgate.net These methods, which include microwave spectroscopy and high-resolution infrared spectroscopy, can provide precise information about molecular geometry, rotational constants, and vibrational energy levels, often with a high degree of accuracy. researchgate.netresearchgate.netnih.govnih.gov

Microwave Spectroscopy: This technique measures the absorption of microwave radiation by a molecule, which corresponds to transitions between rotational energy levels. umanitoba.camit.edu By analyzing the rotational spectrum, it is possible to determine the molecule's moments of inertia and, consequently, its precise three-dimensional structure. mit.edu Microwave spectroscopy is particularly sensitive to the geometry around the nitrogen atom in isothiocyanates and can be used to study the influence of the CF3 group on the linearity of the NCS moiety. umanitoba.ca

High-Resolution Infrared Spectroscopy: This technique provides detailed information about the rovibrational energy levels of a molecule. researchgate.net By resolving the rotational fine structure within a vibrational band, it is possible to obtain accurate values for rotational constants in both the ground and vibrationally excited states. This information is crucial for understanding the coupling between vibrational and rotational motions within the molecule.

The study of molecules in the gas phase at low pressures is critical for these high-resolution techniques, as it minimizes intermolecular interactions that can broaden spectral lines. researchgate.net Buffer-gas cooling is a method that can be used to prepare translationally and rotationally cold samples of even large molecules for high-resolution spectroscopic studies. nih.govnih.gov

Emerging Research Frontiers and Material Science Applications of Cf3ncs

Electrolyte Additives for Energy Storage Systems

The quest for high-energy-density and long-lasting lithium-ion batteries (LIBs) has spurred intensive research into novel electrolyte additives. The trifluoromethyl group is known to enhance the stability and performance of battery components. While direct studies on CF3NCS as a primary additive are not yet widely published, research on analogous compounds such as 4-(trifluoromethyl)phenyl isothiocyanate (FIC) provides a strong indication of its potential. acs.org

FIC has been investigated as a bifunctional additive to stabilize the performance of high-nickel cathode batteries, particularly at elevated temperatures. acs.org The isothiocyanate (NCS) functional group in FIC undergoes electrochemical oxidation to form an NCS-functionalized cathode-electrolyte interphase (CEI). acs.org This CEI layer is crucial as it suppresses parasitic reactions between the electrode and the electrolyte, a major cause of battery degradation. acs.org The formation of this protective layer occurs at a potential that does not significantly impede the transport of lithium ions. acs.org

| Additive | Effect on Battery Performance | Mechanism of Action | Reference |

|---|---|---|---|

| 4-(Trifluoromethyl)phenyl isothiocyanate (FIC) | Improved cycling stability and capacity retention at high temperatures in Ni-rich NCM cathodes. | Forms a stable, NCS-functionalized cathode-electrolyte interphase (CEI) that suppresses parasitic reactions and facilitates Li+ transport. | acs.org |

Components in Liquid Crystalline Media and High-Frequency Materials

The unique properties of liquid crystals are harnessed in a wide array of display and photonic technologies. researchgate.net The performance of these devices is highly dependent on the molecular structure of the liquid crystal compounds. Isothiocyanate-based liquid crystals are known for their high birefringence and relatively low viscosity, which are desirable properties for achieving fast response times in optical devices. researchgate.netlightpublishing.cn

Fluorine-containing liquid crystals, in particular, have been a subject of intense research due to their favorable dielectric and elastic properties. researchgate.net The introduction of fluorine atoms can significantly influence the dielectric anisotropy and threshold voltage of the liquid crystal material. researchgate.net While specific studies on the incorporation of CF3NCS into liquid crystalline media are not yet prominent, its characteristics—a rigid rod-like shape, high polarity from the CF3 and NCS groups, and low molecular weight—make it a promising candidate as a component or dopant in liquid crystal mixtures. It could potentially contribute to tuning the dielectric properties and enhancing the performance of liquid crystal displays.

In the realm of high-frequency materials, particularly for applications in modern communication technologies, materials with low dielectric constants and low dielectric loss are essential. Fluoropolymers are often utilized for these purposes due to their excellent electrical insulating properties. The impact of fluorine and chlorine substituents on the dielectric properties of polymers like poly(trifluorochloroethylene) (PCTFE) has been a subject of study for high-frequency applications. nih.gov The incorporation of highly fluorinated small molecules like CF3NCS into polymer matrices could be a strategy to tailor the dielectric properties of materials for high-frequency printed circuit boards and other electronic components.

Supramolecular Assemblies and Cocrystallization Involving Isothiocyanate Sulfur

Supramolecular chemistry, which focuses on non-covalent interactions, has opened up new avenues for the design of complex and functional materials. rsc.orgnih.gov The isothiocyanate group, with its sulfur atom, can act as a halogen bond acceptor, enabling the formation of ordered supramolecular structures.

A notable example is the cocrystallization of Werner Ni(II) coordination compounds containing isothiocyanate ligands with various perfluorinated iodobenzenes. In these systems, the sulfur atom of the isothiocyanate group forms halogen bonds with the iodine atoms of the perfluorinated donors. This interaction directs the self-assembly of the components into well-defined one-, two-, or three-dimensional networks. The stoichiometry and architecture of these supramolecular assemblies can be controlled by the choice of the halogen bond donor.

While this research did not specifically use CF3NCS, it demonstrates the capability of the isothiocyanate sulfur atom to participate in directional, non-covalent interactions, a fundamental aspect of supramolecular chemistry. The strong electron-withdrawing nature of the trifluoromethyl group in CF3NCS would likely influence the electron density on the sulfur atom, potentially modulating the strength and directionality of such halogen bonds. This suggests that CF3NCS could be a valuable building block for the rational design of novel crystalline materials with tailored structures and properties.

Development of Luminescent and Analytical Probes

Isothiocyanates are well-established reagents for the labeling of biomolecules, particularly proteins, due to their ability to form stable thiourea (B124793) linkages with primary amine groups. ontosight.ai This reactivity has been widely exploited in the development of fluorescent probes for biological imaging and analysis. pubcompare.ai

The incorporation of a trifluoromethyl group into fluorescent probes is a known strategy to enhance their photophysical properties, such as quantum yield and photostability. Trifluoromethyl-substituted phenyl isothiocyanates have been used as reagents in analytical chemistry and for protein modification. chemimpex.comchemimpex.com For instance, 3,5-bis(trifluoromethyl)phenyl isothiocyanate has been used for the chemical derivatization of amino-functionalized surfaces and in the synthesis of thiourea-containing compounds for biological studies. chemicalbook.comsigmaaldrich.com

Studies on trifluoromethyl-substituted methcathinone (B1676376) isomers have also highlighted the utility of the trifluoromethyl group in developing analytical standards for the unambiguous identification of new psychoactive substances. nih.gov Furthermore, isothiocyanate-based probes have been designed for the specific detection of biologically important molecules like cysteine. chemsrc.com The isothiocyanate group acts as a specific recognition site, and its reaction with the analyte triggers a fluorescent response. chemsrc.com

Given these precedents, Trifluoro(isothiocyanato)methane, with its reactive isothiocyanate group and the presence of the trifluoromethyl moiety, is a promising candidate for the development of novel luminescent and analytical probes. Its small size could be advantageous for minimizing steric hindrance when labeling complex biomolecules.

Q & A

Basic Research Questions

Q. What are the standard laboratory protocols for synthesizing Trifluoro(isothiocyanato)methane?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or thiocyanate exchange reactions. For example, reacting trifluoromethyl precursors (e.g., trifluoromethanesulfonyl chloride) with thiocyanate salts under anhydrous conditions in polar aprotic solvents like acetonitrile or dichloromethane. Reaction monitoring via TLC or GC-MS is critical to optimize yield, and purification often involves distillation or column chromatography under inert atmospheres to prevent hydrolysis .

Q. Which analytical techniques are recommended for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : and NMR to confirm trifluoromethyl and isothiocyanate group integration.

- Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) to verify molecular weight (e.g., 203.19 g/mol) and isotopic patterns .

- Gas Chromatography (GC) : Paired with flame ionization detection to assess purity (>95%) and identify volatile byproducts .

Q. What are the critical storage and handling precautions for this compound?

- Methodological Answer : Store at 0–6°C in airtight, amber glass containers under nitrogen to prevent moisture absorption and thermal decomposition. Handle in fume hoods with PPE (nitrile gloves, safety goggles) due to volatility and potential respiratory irritation. Spill management requires neutralization with sodium bicarbonate and disposal via hazardous waste protocols .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields when using this compound?

- Methodological Answer : Systematic parameter variation is key:

- Solvent Effects : Test polar vs. non-polar solvents (e.g., THF vs. DCM) to assess dielectric constant impact on reaction kinetics.

- Catalyst Screening : Evaluate Lewis acids (e.g., AgF) or organocatalysts to enhance thiocyanate incorporation efficiency.

- Data Reconciliation : Cross-reference with calorimetry (e.g., ΔH measurements) to identify exothermic/endothermic steps influencing yield discrepancies .

Q. What mechanistic insights explain the role of this compound in polymerization catalysis?

- Methodological Answer : The compound acts as an electrophilic monomer activator in ring-opening polymerizations (e.g., lactide). Cooperative hydrogen bonding between the isothiocyanate group and propagating alcohols facilitates nucleophilic attack, while the trifluoromethyl group stabilizes transition states via electron-withdrawing effects. Mechanistic studies should combine DFT calculations with in situ IR monitoring of C=S bond cleavage and chain propagation .

Q. How do thermodynamic properties (e.g., vapor pressure, enthalpy) influence its reactivity under varying conditions?

- Methodological Answer :

- Vapor Pressure : Use Antoine equation parameters (e.g., log(P) = A − B/(T + C)) to model volatility at different temperatures (283–323 K). High volatility at room temperature necessitates low-temperature reactions or pressure-controlled setups .

- Enthalpy of Vaporization (ΔvapH) : 37.4 kJ/mol at 324 K indicates significant energy input required for distillation, impacting solvent selection and reflux conditions .

Q. What strategies mitigate side reactions during its use in multi-step syntheses?

- Methodological Answer :

- Protecting Groups : Temporarily block reactive sites (e.g., using tert-butyldimethylsilyl ethers) to prevent unwanted nucleophilic attacks on the isothiocyanate group.

- Stepwise Quenching : Sequentially neutralize intermediates (e.g., with aqueous NHCl) before introducing subsequent reagents.

- Real-Time Monitoring : Employ inline FTIR or Raman spectroscopy to detect byproducts like thioureas and adjust stoichiometry dynamically .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.